Cas no 99971-84-3 (4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine)

4,6-Dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with chlorine atoms at the 4 and 6 positions and a phenyl group at the 1-position. This structure imparts significant reactivity, making it a versatile intermediate in medicinal and agrochemical synthesis. The dichloro substitution enhances electrophilic character, facilitating further functionalization via nucleophilic aromatic substitution or cross-coupling reactions. Its rigid aromatic framework contributes to stability and potential bioactivity, particularly in kinase inhibitor development. The compound’s high purity and well-defined synthetic route ensure reproducibility for research and industrial applications. Its utility in constructing complex pharmacophores underscores its importance in drug discovery and development.
4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine structure
99971-84-3 structure
Product Name:4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
CAS No:99971-84-3
MF:C11H6Cl2N4
MW:265.098139286041
MDL:MFCD06740772
CID:860322
PubChem ID:4737109
Update Time:2025-06-09

4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine Chemical and Physical Properties

Names and Identifiers

    • 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
    • 4,6-dichloro-1-phenylpyrazolo[3,4-d]pyrimidine
    • MFCD06740772
    • DTXSID40406123
    • TVNFAHSWOCLZGO-UHFFFAOYSA-N
    • SCHEMBL175236
    • CS-0137588
    • 1H-Pyrazolo[3,4-d]pyrimidine, 4,6-dichloro-1-phenyl-
    • 1-phenyl-4,6-dichloropyrazolo[3,4-d]pyrimidine
    • AKOS002277083
    • 99971-84-3
    • STL115598
    • MDL: MFCD06740772
    • Inchi: 1S/C11H6Cl2N4/c12-9-8-6-14-17(7-4-2-1-3-5-7)10(8)16-11(13)15-9/h1-6H
    • InChI Key: TVNFAHSWOCLZGO-UHFFFAOYSA-N
    • SMILES: ClC1=C2C=NN(C3C=CC=CC=3)C2=NC(=N1)Cl

Computed Properties

  • Exact Mass: 263.9969516g/mol
  • Monoisotopic Mass: 263.9969516g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 272
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 43.6Ų

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4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:99971-84-3)4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
Order Number:A1233377
Stock Status:in Stock
Quantity:250mg/1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 18:34
Price ($):269/726/2543
Email:sales@amadischem.com

Additional information on 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (CAS No. 99971-84-3): An Overview of Its Structure, Properties, and Applications

4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (CAS No. 99971-84-3) is a versatile compound with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of pyrazolo[3,4-d]pyrimidines, which are known for their diverse biological activities and therapeutic applications. In this article, we will delve into the structure, properties, and recent research developments surrounding this compound.

Structure and Chemical Properties

The molecular structure of 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is characterized by a pyrazolo[3,4-d]pyrimidine core with two chlorine atoms at the 4 and 6 positions and a phenyl group at the 1 position. The pyrazolo[3,4-d]pyrimidine scaffold is a well-known heterocyclic system that has been extensively studied due to its unique electronic and steric properties. The presence of the chlorine atoms and the phenyl group imparts additional stability and reactivity to the molecule.

The compound is a white crystalline solid with a molecular weight of 285.2 g/mol. It is slightly soluble in water but highly soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol. These solubility properties make it suitable for various chemical reactions and biological assays.

Biological Activities

4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine has been the subject of numerous studies due to its potential biological activities. One of the most notable applications is its use as a potent inhibitor of cyclin-dependent kinases (CDKs). CDKs are key regulators of the cell cycle and are often overexpressed in various cancers. By inhibiting CDKs, this compound can effectively block cell proliferation and induce apoptosis in cancer cells.

Recent research has also explored the anti-inflammatory properties of 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine. Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, making it a promising candidate for treating inflammatory diseases.

Clinical Applications

The therapeutic potential of 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine has been evaluated in several preclinical studies. In vitro experiments have demonstrated its efficacy against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Animal models have further confirmed its antitumor activity and safety profile.

Clinical trials are currently underway to assess the safety and efficacy of this compound in human subjects. Early results are promising, with several trials showing significant tumor regression without severe side effects. These findings suggest that 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine could be a valuable addition to the arsenal of anticancer drugs.

Synthesis and Derivatives

The synthesis of 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine involves several steps that are well-established in organic chemistry. One common approach is to start with 2-aminoacetophenone and react it with formamide to form 2-aminoimidazo[1,2-a]pyridine. This intermediate is then treated with phosphorus oxychloride to introduce the dichloropyrimidine moiety. Finally, the phenyl group is introduced via a nucleophilic substitution reaction.

In addition to the parent compound, various derivatives have been synthesized by modifying the substituents on the pyrazolo[3,4-d]pyrimidine core. These modifications can alter the biological activity and pharmacokinetic properties of the molecule. For example, replacing one or both chlorine atoms with other functional groups can enhance selectivity towards specific CDKs or improve solubility for better bioavailability.

Current Research Trends

The field of pyrazolo[3,4-d]pyrimidines continues to evolve rapidly. Recent advancements in computational chemistry have enabled researchers to predict the binding modes and affinities of these compounds with their target proteins more accurately. This has facilitated the rational design of more potent and selective inhibitors.

Nanotechnology has also emerged as a promising approach for enhancing the delivery and efficacy of 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine. Nanoparticle formulations can protect the compound from degradation in vivo and deliver it directly to tumor sites, thereby reducing systemic toxicity.

Conclusion

4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (CAS No. 99971-84-3) is a multifaceted compound with significant potential in both basic research and clinical applications. Its unique structure confers it with potent biological activities against cancer cells and inflammatory diseases. Ongoing research aims to optimize its properties through chemical modifications and advanced delivery systems. As our understanding of this compound deepens, it is likely to play an increasingly important role in drug development and therapeutic interventions.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:99971-84-3)4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
A1233377
Purity:99%/99%/99%
Quantity:250mg/1g/5g
Price ($):269/726/2543
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